(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester
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Overview
Description
(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is a compound that features a cyclopentane ring with an amino group and a carboxylic acid ester. The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.
Introduction of the amino group: The amino group is introduced via amination reactions.
Protection of the amino group: The amino group is protected using the Boc group, which is introduced using tert-butoxycarbonyl chloride in the presence of a base.
Esterification: The carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be used to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution reactions: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.
Common Reagents and Conditions
Boc removal: Trifluoroacetic acid or heat can be used to remove the Boc group.
Ester hydrolysis: The ester group can be hydrolyzed using aqueous acid or base.
Major Products
Deprotected amine: Removal of the Boc group yields the free amine.
Carboxylic acid: Hydrolysis of the ester group yields the carboxylic acid.
Scientific Research Applications
(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Medicine: It may be used in the development of pharmaceuticals, particularly those involving peptide synthesis.
Mechanism of Action
The mechanism of action of (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under specific conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid: Similar structure but without the ester group.
(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is unique due to its specific combination of a cyclopentane ring, an amino group protected by a Boc group, and a methyl ester. This combination makes it a versatile intermediate in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Properties
IUPAC Name |
methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMDDXYOHHJMT-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370351 |
Source
|
Record name | ST50825900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329910-39-6 |
Source
|
Record name | ST50825900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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